molecular formula C21H18F3N3O5S3 B11576307 2-Ethyl 4-methyl 3-methyl-5-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-2,4-dicarboxylate

2-Ethyl 4-methyl 3-methyl-5-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B11576307
M. Wt: 545.6 g/mol
InChI Key: CERPNZIMQMAKMV-UHFFFAOYSA-N
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Description

2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring multiple functional groups, including thiophene, pyrimidine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrimidine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can yield a variety of substituted derivatives.

Scientific Research Applications

2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE
  • 2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The uniqueness of 2-ETHYL 4-METHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene and pyrimidine rings contribute to its electronic properties and potential bioactivity.

Properties

Molecular Formula

C21H18F3N3O5S3

Molecular Weight

545.6 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 3-methyl-5-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H18F3N3O5S3/c1-4-32-19(30)16-10(2)15(18(29)31-3)17(35-16)27-14(28)9-34-20-25-11(12-6-5-7-33-12)8-13(26-20)21(22,23)24/h5-8H,4,9H2,1-3H3,(H,27,28)

InChI Key

CERPNZIMQMAKMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C(=O)OC)C

Origin of Product

United States

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